molecular formula C10H8Cl2O B1600046 5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one CAS No. 112933-45-6

5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B1600046
M. Wt: 215.07 g/mol
InChI Key: ZWTJFNBFQPUZKF-UHFFFAOYSA-N
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Description

5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one (DCN) is a chemical compound that has been studied extensively in the scientific community for its potential applications in various fields. DCN is a member of the naphthalene family, a group of compounds with a variety of industrial and medicinal uses. DCN is a colorless, crystalline solid with a melting point of approximately 160°C. It is soluble in water, ethanol, and many organic solvents.

Scientific Research Applications

Application 1: Bcl-2 Inhibitors

  • Summary of Application: 3,4-dihydronaphthalen-1 (2H)-one derivatives have been designed and synthesized as Bcl-2 inhibitors. Bcl-2 is a protein that plays a key role in apoptosis, and its inhibition is a promising strategy for treating malignant tumors .
  • Methods of Application: The derivatives were synthesized by the Claisen–Schmidt condensation reaction. Their structures were characterized by NMR, FTIR, and MS spectroscopy .
  • Results: The synthesized compounds exhibited significant anticancer activities against various human neoplastic cell lines. Their cytotoxicities for LO2 cell lines were lower than DOX, especially for 6b and 6d .

Application 2: Sertraline Synthesis

  • Summary of Application: 5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one is used as an intermediate in the synthesis of the drug Sertraline .
  • Results: The outcome of this application is the production of Sertraline, a medication used to treat depression, obsessive-compulsive disorder, panic disorder, and social anxiety disorder .

Application 3: 1,2,4-Benzothiadiazine-1,1-dioxide Derivatives

  • Summary of Application: 1,2,4-Benzothiadiazine-1,1-dioxide derivatives, which can be synthesized from 3,4-dihydronaphthalen-1 (2H)-one derivatives, have been found to exhibit a range of pharmacological activities .
  • Results: The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide derivatives include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Application 4: Antimicrobial Activity

  • Summary of Application: 1,2,4-Benzothiadiazine-1,1-dioxide derivatives, which can be synthesized from 3,4-dihydronaphthalen-1 (2H)-one derivatives, have been found to exhibit antimicrobial activity .
  • Results: The 1,2,4-Benzothiadiazine-1,1-dioxide derivatives have shown promising results in inhibiting the growth of various microorganisms .

Application 5: Antiviral Activity

  • Summary of Application: 1,2,4-Benzothiadiazine-1,1-dioxide derivatives, which can be synthesized from 3,4-dihydronaphthalen-1 (2H)-one derivatives, have been found to exhibit antiviral activity .
  • Results: The 1,2,4-Benzothiadiazine-1,1-dioxide derivatives have shown promising results in inhibiting the replication of various viruses .

properties

IUPAC Name

5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTJFNBFQPUZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C(=O)C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445729
Record name 5,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one

CAS RN

112933-45-6
Record name 5,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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